molecular formula C19H16Cl2N2O3 B11173811 3-(2,6-dichlorophenyl)-N-(2-methoxybenzyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(2-methoxybenzyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11173811
M. Wt: 391.2 g/mol
InChI Key: MUYNFYRRGZQVIF-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxybenzylamine to form an intermediate. This intermediate is then reacted with 5-methyl-1,2-oxazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-4-(3’-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole
  • 2-methoxyphenyl isocyanate
  • (2E)-3-(2,6-dichlorophenyl)-2-methyl-2-propenoic acid

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16Cl2N2O3/c1-11-16(18(23-26-11)17-13(20)7-5-8-14(17)21)19(24)22-10-12-6-3-4-9-15(12)25-2/h3-9H,10H2,1-2H3,(H,22,24)

InChI Key

MUYNFYRRGZQVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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